molecular formula C7H6ClFO2S B1489884 4-Chloro-2-fluoro-1-methanesulfonylbenzene CAS No. 1261284-27-8

4-Chloro-2-fluoro-1-methanesulfonylbenzene

Cat. No.: B1489884
CAS No.: 1261284-27-8
M. Wt: 208.64 g/mol
InChI Key: HWZSMCSCMSDYFG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-methanesulfonylbenzene is an organic compound characterized by the presence of chlorine, fluorine, and methanesulfonyl groups attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-1-methanesulfonylbenzene typically involves halogenation and sulfonylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions involving the use of specific reagents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-1-methanesulfonylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding hydrocarbons or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-fluoro-1-methanesulfonylbenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

4-Chloro-2-fluoro-1-methanesulfonylbenzene is compared with similar compounds such as 4-chloro-2-fluorobenzene and 1-methanesulfonylbenzene. Its uniqueness lies in the combination of halogen and sulfonyl groups, which impart distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzene

  • 1-Methanesulfonylbenzene

  • 4-Chloro-2-fluoro-1-methylbenzene

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Properties

IUPAC Name

4-chloro-2-fluoro-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZSMCSCMSDYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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